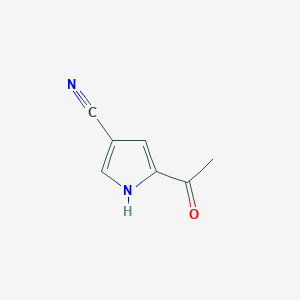

5-acetyl-1H-pyrrole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

5-acetyl-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5(10)7-2-6(3-8)4-9-7/h2,4,9H,1H3 |

InChI Key |

YDLGEEKPFZUAPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CN1)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment. For 5-acetyl-1H-pyrrole-3-carbonitrile, one would expect to observe distinct signals for the protons on the pyrrole (B145914) ring, the methyl protons of the acetyl group, and the N-H proton of the pyrrole ring. The chemical shifts would be indicative of the electronic environment of each proton, while the coupling constants would reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrrole H | (Not available) | (Not available) | (Not available) |

| Pyrrole H | (Not available) | (Not available) | (Not available) |

| CH₃ (acetyl) | (Not available) | (Not available) | (Not available) |

| NH (pyrrole) | (Not available) | (Not available) | (Not available) |

Note: This table is a template for expected data; no experimental or reliably predicted data was found.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in identifying the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic, nitrile).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | (Not available) |

| C (pyrrole) | (Not available) |

| C (pyrrole) | (Not available) |

| C (pyrrole) | (Not available) |

| C (pyrrole) | (Not available) |

| CN (nitrile) | (Not available) |

| CH₃ (acetyl) | (Not available) |

Note: This table is a template for expected data; no experimental or reliably predicted data was found.

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton couplings, confirming the arrangement of protons on the pyrrole ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrrole, the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending vibrations within the pyrrole ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (pyrrole) | 3200-3500 |

| C=O Stretch (acetyl) | 1650-1700 |

| C≡N Stretch (nitrile) | 2220-2260 |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C-C/C-N Stretches | 1400-1600 |

Note: This table presents typical ranges for the expected functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the molecule, as weaker bonds tend to break preferentially.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyrrole ring in conjunction with the acetyl and carbonitrile groups constitutes a conjugated system. The UV-Vis spectrum would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions, providing insight into the extent of conjugation within the molecule.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive elucidation of the molecular conformation and intermolecular interactions. A comprehensive search of the current scientific literature and crystallographic databases, however, indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported.

To illustrate the depth of information that would be obtained from such an analysis, one can consider the crystallographic data of a related substituted pyrrole derivative, ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. A study of this compound revealed a monoclinic crystal system with the space group P2₁/n. The unit cell dimensions were determined to be a = 6.772 Å, b = 14.628 Å, and c = 12.187 Å, with a β angle of 94.20°. Such data is fundamental to defining the crystal lattice and the packing of the molecules within it.

Should a crystallographic study of this compound be undertaken, the resulting data would be presented in a similar tabular format, providing a wealth of structural information. The anticipated data would include the crystal system, space group, unit cell parameters, and refinement statistics.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is currently available for the specific compound.)

| Parameter | Value |

| Chemical Formula | C₇H₆N₂O |

| Formula Weight | 134.14 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Data Collection | |

| Radiation Source | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | e.g., 293(2) K |

| Refinement | |

| R-factor | To be determined |

| wR-factor | To be determined |

| Goodness-of-fit (S) | To be determined |

The determination of the crystal structure of this compound would be invaluable for understanding its solid-state conformation. Key insights would be gained into the planarity of the pyrrole ring and the orientation of the acetyl and carbonitrile substituents. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and potential π-π stacking interactions, would provide a detailed understanding of the supramolecular assembly in the solid state. This information is crucial for correlating the molecular structure with its macroscopic physical properties.

Reactivity and Chemical Transformations of 5 Acetyl 1h Pyrrole 3 Carbonitrile

Chemical Modifications and Functionalization of the Acetyl Group

The acetyl group at the C5 position of the pyrrole (B145914) ring is a versatile functional group that can undergo a range of chemical transformations. These modifications provide a pathway to a variety of derivatives with potential applications in medicinal chemistry and materials science.

One of the most common reactions involving the acetyl group is the Claisen-Schmidt condensation . This base-catalyzed reaction between 5-acetyl-1H-pyrrole-3-carbonitrile and various aromatic aldehydes leads to the formation of pyrrole-based chalcones. These α,β-unsaturated ketone derivatives are of significant interest due to their broad spectrum of biological activities. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) in an alcoholic solvent.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of acetylpyrroles in Claisen-Schmidt condensations is well-established. For instance, 2-acetyl-1-methylpyrrole (B1200348) readily undergoes condensation with 5-(aryl)furfural derivatives to produce the corresponding chalcones in good yields. nih.gov This suggests a similar reactivity for the acetyl group in this compound.

Another potential modification of the acetyl group is its reduction to the corresponding alcohol, 5-(1-hydroxyethyl)-1H-pyrrole-3-carbonitrile. This transformation can be achieved using various reducing agents. The choice of reagent is crucial to ensure selectivity, particularly to avoid the reduction of the nitrile group or the pyrrole ring itself. Mild reducing agents such as sodium borohydride (B1222165) are often employed for the selective reduction of ketones in the presence of other reducible functional groups. The resulting secondary alcohol can be a precursor for further derivatization, for example, through esterification or etherification.

Furthermore, the α-carbon of the acetyl group can be a site for halogenation . Reaction with halogenating agents can introduce a halogen atom, leading to the formation of 5-(2-haloacetyl)-1H-pyrrole-3-carbonitrile derivatives. These halo-ketones are valuable synthetic intermediates, as the halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The following table summarizes potential chemical modifications of the acetyl group in this compound based on the known reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH, Ethanol, Room Temperature | Pyrrole-based chalcone |

| Reduction | Sodium borohydride, Methanol | 5-(1-hydroxyethyl)-1H-pyrrole-3-carbonitrile |

| α-Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-(2-haloacetyl)-1H-pyrrole-3-carbonitrile |

Regioselectivity and Stereochemical Considerations in Derivatization

The regioselectivity of derivatization of this compound is a critical aspect, governed by the electronic properties of the substituents on the pyrrole ring. The pyrrole ring is an electron-rich aromatic system, and electrophilic substitution is a common pathway for its functionalization.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (or C5) position due to the greater stabilization of the cationic intermediate (the arenium ion). uop.edu.pkwikipedia.org However, in this compound, the existing substituents significantly influence the position of further substitution. Both the acetyl and nitrile groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack.

The directing effect of these groups must be considered. The acetyl group at C5 and the nitrile group at C3 would be expected to direct incoming electrophiles to the remaining unsubstituted positions, C2 and C4. Theoretical studies on substituted pyrroles can provide insights into the likely outcome. For instance, the presence of an electron-withdrawing group at the C2 position generally directs further substitution to the C4 position. While specific studies on this compound are scarce, it is plausible that electrophilic attack would preferentially occur at the C2 or C4 position, with the precise outcome depending on the nature of the electrophile and the reaction conditions. The use of N-protecting groups, such as the phenylsulfonyl group, has been shown to direct acylation to the C3 position of the pyrrole ring, highlighting the potential to control regioselectivity through strategic protection. researchgate.net

Stereochemical considerations become paramount when the acetyl group is modified to create a chiral center. The reduction of the acetyl group to a secondary alcohol, 5-(1-hydroxyethyl)-1H-pyrrole-3-carbonitrile, generates a stereocenter. The use of achiral reducing agents like sodium borohydride will result in a racemic mixture of the (R)- and (S)-enantiomers.

To achieve stereoselectivity, asymmetric reduction methods are necessary. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric reduction. wikipedia.org Biocatalytic reductions using plant tissues or isolated enzymes have been shown to be effective for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov For example, various plant tissues can reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols in high enantiomeric excess. nih.gov Another approach involves the use of chiral catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata reduction), in combination with a stoichiometric reducing agent like borane. wikipedia.org These methods allow for the selective synthesis of one enantiomer over the other.

The enantioselective partial reduction of 2,5-disubstituted pyrroles has also been explored, where quenching the resulting enolate with a chiral proton source can lead to enantiomerically enriched pyrrolines. researchgate.net While this applies to the reduction of the pyrrole ring itself, it demonstrates that stereocontrol in pyrrole chemistry is an active area of research.

Computational Chemistry and Theoretical Investigations of 5 Acetyl 1h Pyrrole 3 Carbonitrile Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of pyrrole (B145914) derivatives. By utilizing functionals such as B3LYP with various basis sets, a detailed understanding of the molecule's characteristics can be achieved. nih.gov

Quantum Chemical Analysis of Tautomeric Equilibria and Relative Stabilities

The 5-acetyl-1H-pyrrole-3-carbonitrile molecule can theoretically exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of this pyrrole derivative, the most common tautomeric equilibrium to consider would be between the 1H-pyrrole and the 3H-pyrrole forms.

Computational studies, specifically using DFT methods, can elucidate the relative stabilities of these tautomers. By calculating the Gibbs free energy (ΔG°) for each tautomer, it is possible to determine which form is thermodynamically favored. For similar pyrrole systems, it has been shown that the conversion between tautomers can be influenced by intramolecular hydrogen bonding, which stabilizes a particular form. mdpi.com For instance, the presence of a hydroxyl group that can form a hydrogen bond with a nearby carbonyl group can significantly favor one tautomer over another. mdpi.com In the case of this compound, the N-H proton of the pyrrole ring and the acetyl group's carbonyl oxygen are key players in its tautomeric equilibrium.

Table 1: Theoretical Relative Energies of Tautomers of a Substituted Pyrrole System This table illustrates the type of data obtained from DFT calculations on tautomeric equilibria for a model pyrrole system, providing a framework for what would be expected for this compound.

| Tautomer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| 1H-pyrrole | 0.00 | 0.00 | 0.00 |

| 3H-pyrrole | +5.73 | +4.98 | +5.21 |

Data is hypothetical and for illustrative purposes based on typical results for similar compounds.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. ajchem-a.com

For pyrrole derivatives, DFT calculations are routinely used to determine these orbital energies. researchgate.net A smaller HOMO-LUMO gap generally implies a higher chemical reactivity. ajchem-a.com Various global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity. ajchem-a.com

Table 2: Calculated Electronic Properties of a Model Pyrrole Derivative This table presents typical electronic properties derived from HOMO-LUMO energy calculations for a substituted pyrrole, which would be analogous to the expected values for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap | 4.47 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.78 |

| Chemical Potential (μ) | -4.015 |

| Hardness (η) | 2.235 |

| Softness (S) | 0.224 |

| Electrophilicity (ω) | 3.60 |

Data is hypothetical and for illustrative purposes based on typical results for similar compounds.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations, particularly those employing DFT, are invaluable for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. These simulations can map out the entire reaction pathway, identifying transition states and intermediates. mdpi.com By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined.

For instance, in the synthesis of substituted pyrroles, computational studies can help to understand the sequence of events, such as imine formation, cyclization, and aromatization steps. mdpi.com The thermodynamic favorability of each step can be assessed by calculating the change in Gibbs free energy. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. Techniques such as Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.net

The calculated chemical shifts from Gauge-Including Atomic Orbital (GIAO) methods can be correlated with experimental Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C NMR). researchgate.net A strong correlation between the theoretical and experimental spectra provides confidence in the determined molecular structure.

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation and its interactions with other molecules. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers. This involves rotating the single bonds in the molecule, such as the bond connecting the acetyl group to the pyrrole ring, and calculating the energy of each resulting conformation.

Furthermore, the study of intermolecular interactions is crucial for understanding how the molecule behaves in a condensed phase or in a biological system. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can be investigated using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Research Applications and Emerging Potential Areas for Further Academic Exploration Non Clinical Focus

Strategic Role as a Synthetic Building Block and Chemical Intermediate in Organic Chemistry

The 5-acetyl-1H-pyrrole-3-carbonitrile molecule is a versatile building block in organic chemistry. Its chemical importance stems from the reactivity of its functional groups—the acetyl and the carbonitrile moieties—which can undergo a wide range of transformations.

The electron-withdrawing nature of the cyano and acetyl groups modulates the reactivity of the pyrrole (B145914) ring, influencing its behavior in electrophilic substitution reactions and enabling selective functionalization. evitachem.com The carbonitrile group itself is a key functional handle; it can be reduced to form amines, hydrolyzed to generate carboxylic acids, or participate in cycloaddition reactions to construct more complex heterocyclic systems. Similarly, the acetyl group is a site for various chemical modifications, including condensation reactions like the Knoevenagel or Claisen condensations, as well as reduction to an alcohol. evitachem.com

This multi-functionality allows the compound to serve as a key intermediate in the synthesis of more complex molecules. researchgate.net For instance, an efficient and environmentally friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed, highlighting the utility of this core structure in scalable chemical production. researchgate.net Its role as a precursor is crucial for creating libraries of pyrrole-based compounds for further study and developing new synthetic methodologies, including one-pot multicomponent reactions that offer high efficiency and selectivity. mdpi.com

Scaffold Development in Drug Discovery Research and Medicinal Chemistry Programs (Excluding Clinical Trials)

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. evitachem.comnih.gov The 1H-pyrrole-3-carbonitrile framework, in particular, serves as a valuable template for designing and synthesizing novel bioactive compounds. nih.govtandfonline.commdpi.com Its structural and electronic properties provide a foundation for developing molecules that can interact with specific biological targets.

The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting DNA from pathogens or damaged cells and initiating an immune response. nih.gov Targeting the STING protein with small molecule agonists is a promising strategy for cancer immunotherapy and treating infectious diseases. nih.gov

Researchers have identified a series of 1H-pyrrole-3-carbonitrile derivatives as potential STING agonists. nih.gov Through structural modifications, compounds were developed that showed significant activity. Notably, compounds designated 7F , 7P , and 7R demonstrated binding activities to various human STING (hSTING) alleles comparable to the known STING agonist SR-717. nih.gov The model compound 7F was shown to induce the phosphorylation of key signaling proteins like TBK1 and IRF3 in a STING-dependent manner and stimulated the expression of target genes such as IFNB1 and CXCL10 in human THP1 cells. nih.gov These findings establish the 1H-pyrrole-3-carbonitrile scaffold as a promising foundation for developing novel STING agonists. nih.gov

Table 1: Activity of Representative 1H-Pyrrole-3-Carbonitrile Based STING Agonists

| Compound | Binding Activity vs. SR-717 | Reporter Signal Induction in THP1 cells vs. SR-717 | Key Downstream Effects |

|---|---|---|---|

| 7F | Comparable | Comparable | Induces phosphorylation of TBK1, IRF3, p65, STAT3; Stimulates expression of IFNB1, CXCL10, IL6. nih.gov |

| 7P | Comparable | Comparable | Not detailed |

| 7R | Comparable | Comparable | Not detailed |

This table is based on findings from a study on 1H-pyrrole-3-carbonitrile derivatives as potential STING receptor agonists. nih.gov

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a G-protein-coupled receptor primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. nih.gov This makes it a significant target for developing treatments for cognitive deficits seen in disorders like Alzheimer's disease and schizophrenia. nih.gov The 5-HT6R exhibits a high level of constitutive activity, meaning it can be active even without an agonist bound. nih.gov

Inverse agonists, which suppress this baseline activity, are of particular interest. Research has shown that modifying a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide structure can shift the functional activity from neutral antagonism to inverse agonism. nih.gov This demonstrates the versatility of the pyrrole core in designing molecules that can finely modulate receptor activity. One such compound, designated 27 , was identified as a potent and selective 5-HT6R inverse agonist that demonstrated procognitive effects in animal models. nih.gov This highlights the potential of the pyrrole scaffold as a template for designing new research tools and potential therapeutic agents targeting the 5-HT6 receptor. nih.gov

The rise of antimicrobial resistance necessitates the search for new antibacterial agents. nih.gov Pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial properties. nih.govnih.gov

Specifically, derivatives of pyrrole-3-carbonitrile have been explored for their antimicrobial effects. nih.govmdpi.com One study focused on novel 2-aminopyrrole-3-carbonitriles, with 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile showing strong antibacterial properties in vitro against both Gram-positive and Gram-negative bacteria. mdpi.com Other research into polysubstituted pyrroles identified a compound, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole , that could inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov This mechanism helps potentiate the activity of antibiotics like ciprofloxacin (B1669076) by preventing bacteria from pumping them out. nih.gov These studies underscore the value of the pyrrole scaffold in developing new classes of antimicrobial agents that can combat resistance. mdpi.comnih.gov

Insect pests pose a significant threat to global agriculture and food security. nih.gov Spodoptera littoralis, the cotton leafworm, is a destructive pest that has developed resistance to many chemical insecticides. nih.gov This has driven research into new insecticidal agents with novel modes of action.

A series of new derivatives based on the 5-aryl-1H-pyrrole-3-carbonitrile scaffold were synthesized and tested for their toxicological effects against S. littoralis larvae. nih.gov Several of these compounds demonstrated potent insecticidal bioefficacy in laboratory settings. The study highlighted that the biological activity was significantly influenced by the substituents on the pyrrole ring. nih.gov

Table 2: Insecticidal Activity of 5-Aryl-1H-pyrrole-3-carbonitrile Derivatives Against Spodoptera littoralis

| Compound ID | Structure Description | LC50 (ppm) |

|---|---|---|

| 6a | 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetate derivative | 0.5707 |

| 7a | 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetohydrazide derivative | 0.1306 |

| 8c | N-phenylhydrazinecarbothioamide derivative of 5-(4-chlorophenyl)pyrrole | 0.9442 |

| 3c | 2-((2-amino-ethyl)thio)-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | 5.883 |

Data from a study on the toxicological effects of new pyrrole derivatives. LC50 represents the lethal concentration required to kill 50% of the test population. nih.gov

The results, particularly the very low LC50 value for compound 7a , indicate that the 5-aryl-1H-pyrrole-3-carbonitrile scaffold is a promising starting point for the discovery of new and effective insecticidal agents. nih.gov

Oxidative stress is implicated in numerous disease processes, and compounds with antioxidant activity are of significant research interest. farmaceut.org Pyrrole derivatives and hydrazone structures have independently been reported to possess antioxidant properties, often by scavenging free radicals. farmaceut.orgnih.gov

Research into new pyrrole hydrazones has explored their potential as antioxidants. nih.gov In one study, six new N-pyrrolylhydrazide hydrazones were synthesized and evaluated for their radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) test and their reducing ability via the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The study identified two compounds, 4a and 4d , as having the best safety profiles and promising antioxidant potential in cellular models. nih.gov Specifically, ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyr-role-3-carboxylate (4d) and ethyl 5-(4-bromophenyl)-1-(1-(2-(2-hydroxybenzylidene)hydrazineyl)-1-oxo-3-phenylpropan--2-yl)-2-methyl-1H-pyrrole-3-carboxylate (4a) were highlighted. nih.gov These findings suggest that analogues related to the pyrrole structure are a fruitful area for the exploration of new antioxidant compounds. farmaceut.orgnih.gov

Contributions to Materials Science Research

The versatility of the pyrrole ring is a cornerstone of its application in materials science. researchgate.net Pyrrole derivatives are key components in the synthesis of functional materials, including conducting polymers, sensors, and corrosion inhibitors. semanticscholar.org The functionalization of the pyrrole core with groups like acetyl and nitrile, as seen in this compound, can precisely tune the electronic and physical properties of the resulting materials, opening pathways to novel applications.

Pyrrole-based materials are pivotal in the field of organic electronics. The most prominent example is polypyrrole, a conducting polymer used in flexible displays, sensors, and energy storage devices. The potential of this compound in this domain lies in its utility as a monomer or a precursor for more complex conjugated systems.

The acetyl and nitrile substituents are strong electron-withdrawing groups. In a polymer chain, this intrinsic electronic character could be leveraged to create materials with specific properties:

Donor-Acceptor Systems: The compound could serve as an acceptor unit when copolymerized with electron-donating monomers. Such donor-acceptor polymers are a cornerstone of modern organic solar cell and organic light-emitting diode (OLED) research, as this architecture facilitates charge separation and transport.

Tuning of Electronic Properties: The functional groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This tuning is critical for matching energy levels at interfaces in electronic devices, such as between the active layer and the electrodes, to ensure efficient charge injection and extraction.

While direct experimental data for this compound is not yet prevalent, research on other functionalized pyrroles, such as diketopyrrolopyrrole (DPP) derivatives, demonstrates the success of this molecular engineering approach. DPP-based materials, which feature a fused pyrrole system, exhibit high charge carrier mobilities and are used in high-performance organic field-effect transistors (OFETs) and organic solar cells. diva-portal.org

| Functional Group | Electronic Effect | Potential Impact on Material Properties | Potential Application Area |

|---|---|---|---|

| Pyrrole Ring | π-conjugated system | Forms the conductive backbone of a polymer; provides charge transport pathways. | Conducting Polymers, OFETs |

| Nitrile (-CN) | Strongly electron-withdrawing | Lowers HOMO/LUMO levels; enhances electron affinity; can promote n-type behavior. | N-type semiconductors, Donor-Acceptor Polymers for Solar Cells |

| Acetyl (-COCH₃) | Electron-withdrawing | Modulates electronic properties and can influence molecular packing and solubility. | Functional Monomers for OFETs and OLEDs |

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, including optical limiting and data processing. frontiersin.org The key requirement for a molecule to exhibit NLO behavior is a large, delocalized π-electron system, often in a donor-acceptor configuration, which allows for significant changes in molecular polarization under an intense light field. jhuapl.edu

Pyrrole-based structures are well-established as effective NLO chromophores. nih.gov For instance, porphyrins (macrocycles of four pyrrole rings) and BODIPY dyes (dipyrrole complexes) display strong NLO activity. frontiersin.orgnih.gov The investigation of this compound for NLO properties is a logical extension of this research. Its structure contains the necessary π-conjugated pyrrole core, and the electron-withdrawing acetyl and nitrile groups could enhance the NLO response by creating a significant intramolecular charge-transfer character.

Studies on related multipyrrole dyes have shown that molecular modifications can dramatically impact NLO properties. For example, extending the conjugation of a BODIPY dye was found to switch the material from a saturable absorber (transparency increases with light intensity) to a reverse saturable absorber (absorption increases with intensity), a property crucial for optical limiting applications. nih.gov This highlights the potential for tuning the NLO response of the pyrrole scaffold through functionalization.

| Compound Class | Key Structural Feature | Observed NLO Property | Reference |

|---|---|---|---|

| Porphyrins | Tetrapyrrole macrocycle with 18 π-electron conjugation | Excellent reverse saturable absorption (RSA) | frontiersin.org |

| BODIPY Dyes | Dipyrromethene boron difluoride complex | Tunable nonlinear absorption (SA or RSA) | nih.gov |

| Aza-BODIPY | Nitrogen-substituted BODIPY core | Efficient reverse saturable absorption | nih.gov |

| This compound | π-conjugated pyrrole with electron-withdrawing groups | (Hypothesized) Potential for NLO activity | N/A |

Future Directions and Unexplored Avenues in Pyrrole-3-carbonitrile Research

While the foundational chemistry of pyrrole-3-carbonitriles is established, the specific potential of this compound in materials science remains largely untapped. Future research should be directed toward a systematic exploration of its properties and applications.

Key areas for future investigation include:

Synthesis and Polymerization: Developing efficient and scalable protocols to synthesize high-purity this compound is a crucial first step. Subsequent research should focus on its polymerization and copolymerization with other monomers to create novel functional polymers.

Photophysical and Electronic Characterization: A thorough investigation of the compound's optical and electronic properties is essential. This includes measuring its absorption and emission spectra, determining its HOMO/LUMO energy levels through techniques like cyclic voltammetry, and calculating its charge carrier mobility.

Computational Modeling: Theoretical studies, such as those using Density Functional Theory (DFT), can predict the geometric and electronic structures of both the monomer and its potential polymers. diva-portal.org This computational work can guide synthetic efforts by predicting the most promising material structures for specific applications in organic electronics or NLO.

Device Prototyping: Based on the characterization and modeling results, the most promising materials could be incorporated into prototype devices like OFETs, solar cells, or optical limiters to assess their real-world performance.

Exploration of Self-Assembly and Crystallinity: The acetyl and nitrile groups may influence the intermolecular interactions and solid-state packing of the molecule. Investigating its ability to self-assemble into ordered structures is a promising avenue, as high crystallinity is often linked to improved charge transport in organic semiconductors. diva-portal.org

By pursuing these research directions, the scientific community can unlock the full potential of this compound and the broader class of functionalized pyrrole-3-carbonitriles as valuable components for the next generation of advanced materials.

Q & A

Q. What are the established synthetic routes for 5-acetyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of nitrile-containing precursors with acetylating agents under controlled conditions. For example, analogous compounds like 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile are synthesized via formylation of nitrile precursors using acidic or basic catalysts . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Lewis acids) to enhance regioselectivity and yield. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation of this compound?

- X-ray crystallography : SHELXL/SHELXS (via WinGX) is widely used for resolving crystal structures, especially for small molecules. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- NMR : and NMR (e.g., in DMSO-d) confirm functional groups, with quantum chemical calculations (DFT) validating chemical shifts .

- IR spectroscopy : Confirms acetyl (C=O stretch ~1700 cm) and nitrile (C≡N stretch ~2200 cm) groups. Cross-validation with computational tools (e.g., ORCA) ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental workflows?

The compound’s solubility varies with solvent polarity: highly soluble in DMSO and DMF but poorly in water. Stability studies under varying pH (2–12) and temperature (25–60°C) reveal degradation via hydrolysis of the acetyl group in acidic conditions. Storage at −20°C in inert atmospheres (N) is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

SAR studies involve systematic modifications:

- Substituent introduction : Replace the acetyl group with electron-withdrawing (e.g., trifluoroacetyl) or donating (e.g., methoxy) groups to assess effects on enzyme inhibition .

- Scaffold hybridization : Fuse with pyridine or thiophene rings (e.g., as in 5-acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile) to enhance binding affinity .

- Biological assays : Pair synthetic derivatives with in vitro kinase inhibition or cytotoxicity assays (e.g., IC determination against cancer cell lines) .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO often directs nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand interactions (e.g., docking with kinases) to prioritize derivatives for synthesis .

- NMR prediction : Tools like Gaussian or ACD/Labs simulate chemical shifts, aiding in structural assignment .

Q. How can data contradictions between crystallographic and spectroscopic analyses be resolved?

- Multi-technique validation : Cross-check X-ray data (bond lengths/angles) with NMR/IR to identify discrepancies (e.g., tautomerism or dynamic effects in solution) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O/N) to explain packing anomalies .

- Temperature-dependent NMR : Detect conformational changes (e.g., rotamers of the acetyl group) that may not manifest in static crystallographic data .

Q. What advanced techniques are suitable for studying the dynamic behavior of this compound in solution?

- Time-resolved fluorescence spectroscopy : Probe excited-state dynamics (e.g., charge transfer) in polar solvents .

- Cryo-electron microscopy (cryo-EM) : Resolve supramolecular aggregates (e.g., micelles or vesicles) in aqueous solutions, though resolution may require gold-labeling .

- Pulsed EPR : Characterize radical intermediates formed during photochemical reactions .

Q. How can this compound be integrated into interdisciplinary research (e.g., materials science or medicinal chemistry)?

- Materials Science : Functionalize metal-organic frameworks (MOFs) via the nitrile group for gas storage or catalysis .

- Medicinal Chemistry : Use as a precursor for kinase inhibitors (e.g., mimicking ATP-binding motifs) via Schiff base formation with amino acids .

- Optoelectronics : Incorporate into conjugated polymers (e.g., polypyrroles) to tune bandgaps for OLED applications .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Q. How can high-throughput screening (HTS) pipelines optimize the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.